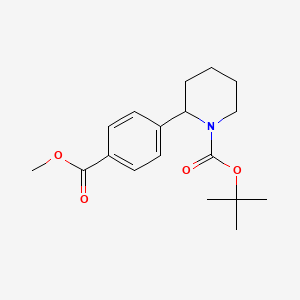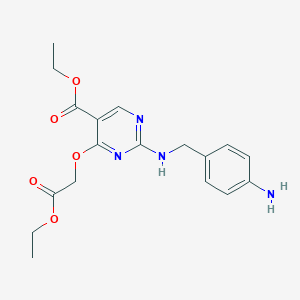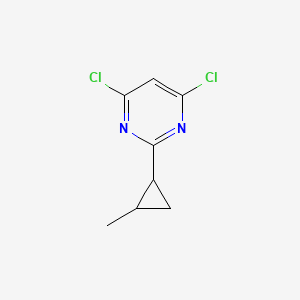![molecular formula C8H13NO B13964090 1-Methylbicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B13964090.png)
1-Methylbicyclo[3.1.0]hexane-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methylbicyclo[310]hexane-6-carboxamide is a bicyclic compound with a unique structure that includes a cyclopropane ring fused to a cyclohexane ring
Métodos De Preparación
The synthesis of 1-Methylbicyclo[3.1.0]hexane-6-carboxamide typically involves the annulation of cyclopropenes with aminocyclopropanes. This method can be catalyzed using either an organic or an iridium photoredox catalyst under blue LED irradiation . The reaction conditions are highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline . This approach provides access to valuable bicyclic scaffolds with multiple stereocenters, which are important for medicinal chemistry .
Análisis De Reacciones Químicas
1-Methylbicyclo[3.1.0]hexane-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the carboxamide group, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-Methylbicyclo[3.1.0]hexane-6-carboxamide has several applications in scientific research:
Biology: Its unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Mecanismo De Acción
The mechanism by which 1-Methylbicyclo[3.1.0]hexane-6-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact pathways involved depend on the specific application and target of the compound.
Comparación Con Compuestos Similares
1-Methylbicyclo[3.1.0]hexane-6-carboxamide can be compared with other bicyclic compounds such as:
Bicyclo[2.1.1]hexanes: These compounds also have a high ring strain and are used in similar applications, but they differ in their ring fusion and substituent positions.
Cyclopropylamines: These compounds share the cyclopropane ring but differ in their overall structure and functional groups.
The uniqueness of this compound lies in its specific ring fusion and the presence of the carboxamide group, which provides distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H13NO |
|---|---|
Peso molecular |
139.19 g/mol |
Nombre IUPAC |
1-methylbicyclo[3.1.0]hexane-6-carboxamide |
InChI |
InChI=1S/C8H13NO/c1-8-4-2-3-5(8)6(8)7(9)10/h5-6H,2-4H2,1H3,(H2,9,10) |
Clave InChI |
OWHNWEGGASRPMC-UHFFFAOYSA-N |
SMILES canónico |
CC12CCCC1C2C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-(2-Fluoro-4-nitrophenoxy)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13964059.png)

![5-Iodo-2-[(3-methoxynaphthalene-2-carbonyl)carbamothioylamino]benzoic acid](/img/structure/B13964069.png)
![2-(1,7-Diazaspiro[3.5]nonan-7-yl)ethanol](/img/structure/B13964074.png)



